Breflate
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Overview
Description
Breflate is a water-soluble prodrug developed to facilitate the parenteral administration of the investigational antineoplastic agent brefeldin A (BFA) . This compound undergoes rapid and efficient conversion to brefeldin A following intravenous injection . Brefeldin A is a fungal metabolite known for its potent biological activities, including antitumor, antifungal, and antiviral effects .
Preparation Methods
Breflate is synthesized to improve the bioavailability and pharmacokinetic properties of brefeldin A. The synthesis involves the esterification of brefeldin A with dimethylaminoacetic acid . The reaction conditions typically include the use of tert-butyl methyl ether as a solvent and trifluoroacetic anhydride as an esterifying agent . Industrial production methods focus on optimizing the yield and purity of this compound through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Breflate undergoes hydrolysis to release brefeldin A, which can participate in various chemical reactions. Brefeldin A is known to undergo oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it is used as a model compound to study the hydrolysis and release of active agents from prodrugs . In biology and medicine, breflate is investigated for its antineoplastic properties and its ability to induce apoptosis in cancer cells . It is also used in pharmacokinetic studies to understand the distribution and metabolism of brefeldin A in the body . In industry, this compound is explored for its potential use in drug delivery systems and as a precursor for the synthesis of other bioactive compounds .
Mechanism of Action
Breflate exerts its effects by converting to brefeldin A, which disrupts the structure and function of the Golgi apparatus in cells . Brefeldin A inhibits the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, leading to the accumulation of proteins in the endoplasmic reticulum and inducing apoptosis . The molecular targets of brefeldin A include the ADP-ribosylation factor (ARF) and the guanine nucleotide exchange factors (GEFs) involved in vesicle formation and trafficking .
Comparison with Similar Compounds
Breflate is unique compared to other similar compounds due to its water solubility and efficient conversion to brefeldin A . Similar compounds include other prodrugs of brefeldin A, such as NSC-745102, NSC-745103, NSC-746107, and NSC-745675 . These compounds vary in their pharmacokinetic properties and toxicity profiles, with this compound being one of the more favorable options due to its lower toxicity and higher bioavailability .
Properties
Molecular Formula |
C20H31NO5 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate |
InChI |
InChI=1S/C20H31NO5/c1-14-7-5-4-6-8-15-11-16(26-20(24)13-21(2)3)12-17(15)18(22)9-10-19(23)25-14/h6,8-10,14-18,22H,4-5,7,11-13H2,1-3H3/b8-6+,10-9+/t14-,15+,16-,17+,18+/m0/s1 |
InChI Key |
ZZWKZQDOSJAGGF-VRSYWUPDSA-N |
Isomeric SMILES |
C[C@H]1CCC/C=C/[C@@H]2C[C@@H](C[C@H]2[C@@H](/C=C/C(=O)O1)O)OC(=O)CN(C)C |
SMILES |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC(=O)CN(C)C |
Canonical SMILES |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC(=O)CN(C)C |
Synonyms |
eflate NSC 656202 NSC-656202 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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